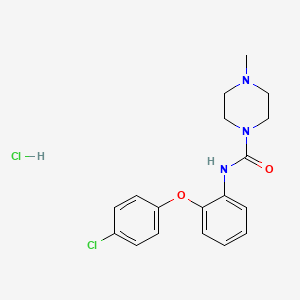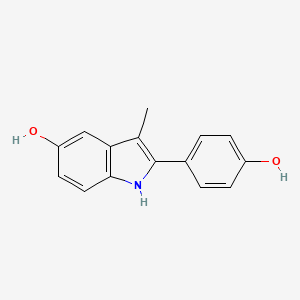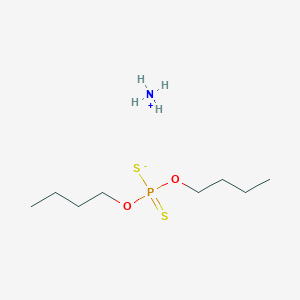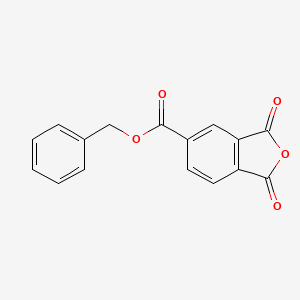
6'-Bromo-norlaudanosoline Hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6’-Bromo-norlaudanosoline Hydrobromide is a chemical compound belonging to the family of norlaudanosoline derivatives. It is characterized by the presence of a bromine atom at the 6’ position of the norlaudanosoline structure. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Bromo-norlaudanosoline Hydrobromide typically involves the bromination of norlaudanosoline. The process begins with the preparation of norlaudanosoline, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of 6’-Bromo-norlaudanosoline Hydrobromide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
6’-Bromo-norlaudanosoline Hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding norlaudanosoline.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Norlaudanosoline.
Substitution: Hydroxyl or amino-substituted derivatives.
Applications De Recherche Scientifique
6’-Bromo-norlaudanosoline Hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 6’-Bromo-norlaudanosoline Hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom at the 6’ position can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to modulation of biochemical pathways and physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Norlaudanosoline: The parent compound without the bromine atom.
6’-Chloro-norlaudanosoline: A similar compound with a chlorine atom instead of bromine.
6’-Fluoro-norlaudanosoline: A derivative with a fluorine atom at the 6’ position.
Uniqueness
6’-Bromo-norlaudanosoline Hydrobromide is unique due to the presence of the bromine atom, which can significantly alter its chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic and research applications where the bromine atom’s electronic and steric effects are desired .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for '6'-Bromo-norlaudanosoline Hydrobromide' involves the conversion of norlaudanosoline to the desired product through a series of chemical reactions.", "Starting Materials": [ "Norlaudanosoline", "Bromine", "Hydrogen bromide", "Sodium hydroxide", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Chloroform" ], "Reaction": [ "Norlaudanosoline is first dissolved in a mixture of methanol and chloroform.", "Bromine is added dropwise to the solution to form 6-bromo-norlaudanosoline.", "The resulting mixture is then filtered and the solvent is evaporated to obtain the crude product.", "The crude product is then dissolved in a mixture of hydrobromic acid and acetic acid.", "The solution is then heated to reflux and stirred for several hours to form the hydrobromide salt of the desired product.", "The resulting precipitate is filtered and washed with a mixture of water and ethyl acetate.", "The product is then dried under vacuum to obtain '6'-Bromo-norlaudanosoline Hydrobromide'." ] } | |
Numéro CAS |
72258-95-8 |
Formule moléculaire |
C₁₆H₁₆Br₂NO₄ |
Poids moléculaire |
447.12 |
Synonymes |
1-(2-Bromo-4,5-dihydroxybenzyl)-8-chloro-1,2,3,4-tetrahydroisoquinoline-6,7-diol Hydrobromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(3-Nitrophenyl)-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B1142735.png)
![Methyl 7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-4-carboxylate](/img/structure/B1142738.png)


